![molecular formula C11H13F2N3S B11757272 1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11757272.png)
1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-フルオロエチル)-N-[(5-フルオロチオフェン-2-イル)メチル]-4-メチル-1H-ピラゾール-3-アミンは、様々な科学研究分野で注目を集めている合成有機化合物です。この化合物は、フルオロエチル基とフルオロチオフェニル基が置換されたピラゾール環を含む、独自の構造が特徴です。これらの官能基の存在により、化合物に独特の化学的および物理的性質が与えられ、化学、生物学、および医学における重要な研究対象となっています。
準備方法
合成ルートと反応条件
1-(2-フルオロエチル)-N-[(5-フルオロチオフェン-2-イル)メチル]-4-メチル-1H-ピラゾール-3-アミンの合成は、通常、市販の前駆体から始まる複数の手順を伴います。一般的な合成ルートには、以下の手順が含まれます。
ピラゾール環の形成: この手順では、適切な前駆体を酸性または塩基性条件下で環化させてピラゾール環を形成します。
フルオロエチル基の導入: フルオロエチル基は、フルオロエチルハライドを用いた求核置換反応によって導入できます。
フルオロチオフェニル基の付加: この手順では、ピラゾール中間体をフルオロチオフェニル誘導体と反応させます。多くの場合、パラジウム触媒によるクロスカップリング条件下で行われます。
工業的生産方法
この化合物の工業的生産には、収率と純度を高めるために、上記の合成ルートの最適化が含まれる場合があります。これには、高度な触媒系、連続フローリアクター、クロマトグラフィーや結晶化などの精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
1-(2-フルオロエチル)-N-[(5-フルオロチオフェン-2-イル)メチル]-4-メチル-1H-ピラゾール-3-アミンは、次のような様々な化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、および触媒的接触水素化。
置換: ハロゲン化試薬、求核剤、および求電子剤を適切な条件下で。
生成される主な生成物
これらの反応から生成される主な生成物は、使用した特定の反応条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化またはカルボニル化された誘導体が生成される可能性があり、還元により脱ハロゲン化または水素化された生成物が生成される可能性があります。
科学研究での応用
1-(2-フルオロエチル)-N-[(5-フルオロチオフェン-2-イル)メチル]-4-メチル-1H-ピラゾール-3-アミンは、いくつかの科学研究で応用されています。
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして、また様々な化学反応における試薬として使用されます。
生物学: 抗菌、抗真菌、抗癌などの潜在的な生物活性について研究されています。
医学: 様々な疾患の治療のための新しい薬物の開発において、その潜在的な治療的用途について調査されています。
産業: 新しい材料の開発、および特殊化学品の合成における前駆体として使用されています。
科学的研究の応用
1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
1-(2-フルオロエチル)-N-[(5-フルオロチオフェン-2-イル)メチル]-4-メチル-1H-ピラゾール-3-アミンの作用機序は、特定の分子標的や経路との相互作用を含みます。この化合物は、酵素、受容体、またはその他のタンパク質に結合し、それらの活性を調節し、様々な生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定の用途と使用の状況によって異なります。
類似化合物との比較
類似化合物
1-(5-フルオロチオフェン-2-イル)エタン-1-アミン: 類似のフルオロチオフェニル基を持つ関連化合物。
4-メチル-1H-ピラゾール-3-アミン: ピラゾール環とメチル基を持つより単純なアナログ。
独自性
1-(2-フルオロエチル)-N-[(5-フルオロチオフェン-2-イル)メチル]-4-メチル-1H-ピラゾール-3-アミンは、フルオロエチル基とフルオロチオフェニル基の組み合わせにより、独特の化学的および生物学的性質を有しているため、独自性があります。この独自性により、様々な研究用途にとって貴重な化合物となり、他の類似化合物とは一線を画しています。
特性
分子式 |
C11H13F2N3S |
|---|---|
分子量 |
257.31 g/mol |
IUPAC名 |
1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H13F2N3S/c1-8-7-16(5-4-12)15-11(8)14-6-9-2-3-10(13)17-9/h2-3,7H,4-6H2,1H3,(H,14,15) |
InChIキー |
QKYHLEVDGCXIMS-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1NCC2=CC=C(S2)F)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


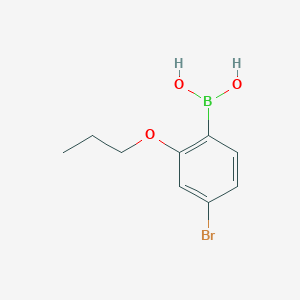
![(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride](/img/structure/B11757196.png)
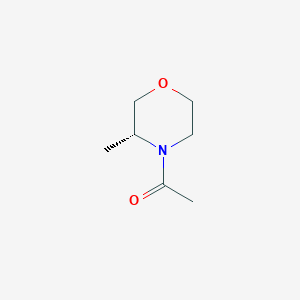
![4-Azabicyclo[5.1.0]octane-8-carbonitrile](/img/structure/B11757214.png)
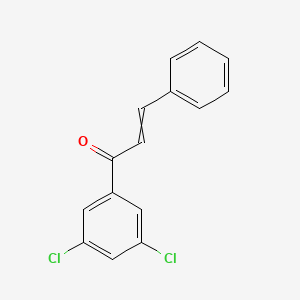

![4-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11757234.png)
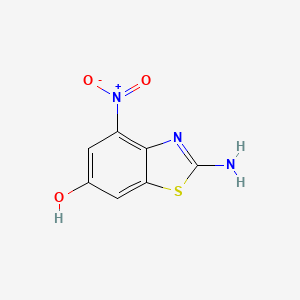
![6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B11757242.png)
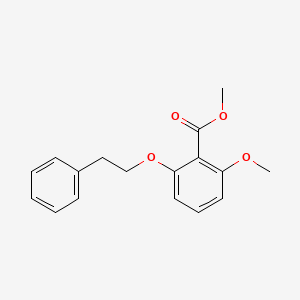
![Endo-3-cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B11757252.png)

![3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B11757257.png)
![tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate](/img/structure/B11757258.png)
